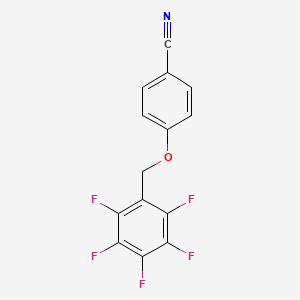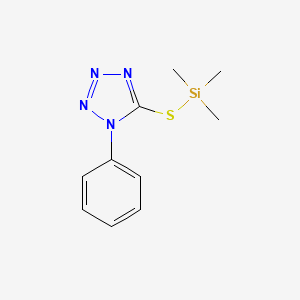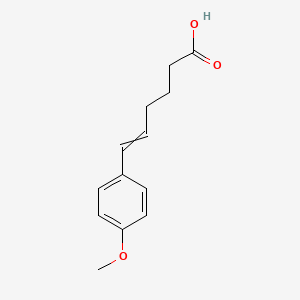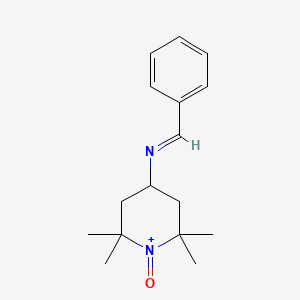![molecular formula C18H42IO3PSi B14418553 Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide CAS No. 83366-15-8](/img/structure/B14418553.png)
Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide is a phosphonium-based ionic liquid. This compound is known for its unique combination of organic and inorganic properties, making it valuable in various scientific and industrial applications. It is characterized by the presence of a phosphonium cation and an iodide anion, along with a trimethoxysilyl functional group that imparts additional reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide typically involves the reaction of tributylphosphine with 3-(trimethoxysilyl)propyl iodide. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{I(CH}_2\text{)}_3\text{Si(OCH}_3\text{)}_3 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{(CH}_2\text{)}_3\text{Si(OCH}_3\text{)}_3\text{]}+\text{I}- ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Substitution: The trimethoxysilyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Nucleophiles: Alcohols, amines, and other nucleophiles can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Substituted Silanes: Formed from substitution reactions.
Silanols and Methanol: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ionic liquid properties.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites, and in separation processes, including metal ion extraction and gas adsorption.
Mécanisme D'action
The mechanism of action of Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide involves its ability to interact with various molecular targets through its phosphonium and trimethoxysilyl groups. The phosphonium center can engage in ionic interactions, while the trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces or biomolecules. These interactions enable the compound to act as a catalyst, stabilizer, or modifier in different applications.
Comparaison Avec Des Composés Similaires
Tributylphosphine: A simpler phosphine compound without the trimethoxysilyl group.
3-(Trimethoxysilyl)propylamine: Contains the trimethoxysilyl group but lacks the phosphonium center.
Tributyl[3-(sulfopropyl)]phosphonium hydrogen sulfate: Another phosphonium-based ionic liquid with a different functional group.
Uniqueness: Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide is unique due to its combination of a phosphonium center and a trimethoxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Propriétés
Numéro CAS |
83366-15-8 |
|---|---|
Formule moléculaire |
C18H42IO3PSi |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
tributyl(3-trimethoxysilylpropyl)phosphanium;iodide |
InChI |
InChI=1S/C18H42O3PSi.HI/c1-7-10-14-22(15-11-8-2,16-12-9-3)17-13-18-23(19-4,20-5)21-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
DMSHYNFACJGHMR-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



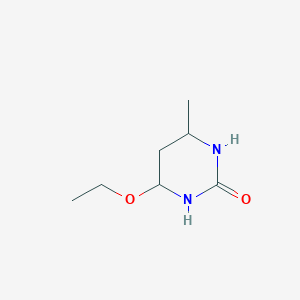
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
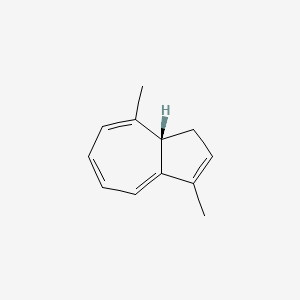
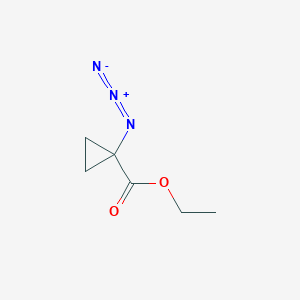
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)


